13-chloro-2-oxo-N-(oxolan-2-ylmethyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide
CAS No.: 2034532-31-3
Cat. No.: VC6845926
Molecular Formula: C17H19ClN4O3
Molecular Weight: 362.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034532-31-3 |
|---|---|
| Molecular Formula | C17H19ClN4O3 |
| Molecular Weight | 362.81 |
| IUPAC Name | 13-chloro-2-oxo-N-(oxolan-2-ylmethyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide |
| Standard InChI | InChI=1S/C17H19ClN4O3/c18-11-3-4-15-20-14-5-6-21(10-13(14)16(23)22(15)9-11)17(24)19-8-12-2-1-7-25-12/h3-4,9,12H,1-2,5-8,10H2,(H,19,24) |
| Standard InChI Key | FNPKOVFEEBPUDN-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CNC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Introduction
The compound 13-chloro-2-oxo-N-(oxolan-2-ylmethyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide is a structurally complex organic molecule belonging to the triazatricyclic family. It exhibits unique chemical properties due to its intricate framework and functional groups, including ketones and amides. These features make it of significant interest for synthetic chemistry and potential biological applications.
Structural Features
The compound's molecular structure is defined by:
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Triazatricyclic Core: A rigid polycyclic framework that provides structural stability.
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Functional Groups:
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A chlorine atom at position 13.
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A ketone group (C=O) contributing to reactivity.
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An amide group (N-(oxolan-2-ylmethyl)) enhancing hydrogen bonding potential.
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These features suggest possible interactions with biological macromolecules such as enzymes or receptors.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from commercially available precursors:
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Cyclization: Formation of the triazatricyclic core using triazole derivatives and cyclizing agents.
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Functionalization: Introduction of the chlorine atom and oxolan-2-ylmethyl group through selective substitution reactions.
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Amidation: Coupling reactions to introduce the carboxamide functionality.
Each step demands precise reaction conditions (e.g., temperature, pH) and reagents tailored for high yields and purity.
Chemical Reactivity
The compound exhibits typical reactivity patterns for ketones and amides:
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Nucleophilic Addition: The ketone group can undergo reactions with nucleophiles such as hydrazines or amines.
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Amide Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield carboxylic acids and amines.
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Electrophilic Substitution: The chlorine atom at position 13 can participate in substitution reactions.
Research Findings on Related Compounds
Research on structurally related compounds provides insight into potential uses:
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Studies on triazine derivatives have demonstrated antibacterial activity against Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) in the range of 50 μg/mL .
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Triazole-based molecules have shown promise as anti-inflammatory agents through molecular docking studies .
These findings highlight the importance of triazatricyclic frameworks in medicinal chemistry.
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